tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate
CAS No.:
Cat. No.: VC18049837
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO4 |
|---|---|
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | tert-butyl N-[(1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate |
| Standard InChI | InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-4-8-6-17-7-9(5-10)11(8)15/h8-10H,4-7H2,1-3H3,(H,14,16)/t8-,9+,10? |
| Standard InChI Key | TVMTXDMYDNVSSR-ULKQDVFKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC1C[C@@H]2COC[C@H](C1)C2=O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC2COCC(C1)C2=O |
Introduction
Chemical Structure and Nomenclature
The molecular structure of tert-butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate comprises a bicyclo[3.3.1]nonane system—a fused bicyclic framework with bridgehead positions at carbons 1, 5, and 7. The "3-oxa" designation indicates an oxygen atom replaces a carbon in the six-membered ring, while the "9-oxo" group denotes a ketone at position 9. The endo configuration specifies that the Boc-protected amine resides on the concave face of the bicyclic system.
The IUPAC name, tert-butyl N-[(1R,5S,7s)-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate, reflects its stereochemistry, with absolute configurations assigned as (1R,5S,7s). The molecular formula is C₁₃H₂₁NO₄, yielding a molecular weight of 255.31 g/mol .
Physicochemical Properties
Key physicochemical parameters derived from experimental data include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 1.17 |
| Rotatable Bond Count | 3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | 65 Ų |
| Heavy Atom Count | 18 |
The moderate LogP value suggests balanced lipophilicity, conducive to membrane permeability in drug candidates. With three rotatable bonds, the molecule exhibits limited flexibility, potentially enhancing binding specificity in biological targets .
| Supplier | Purity (%) | Pack Size | Price (USD) | Lead Time |
|---|---|---|---|---|
| Angene International | 97 | 100 mg | 480 | 5 days |
| A2B Chem | 95 | 250 mg | 830 | 12 days |
| Advanced ChemBlock Inc | 97 | 1 g | 2,392 | 12 days |
Suppliers predominantly operate from China and the United States, with Angene International providing the shortest lead time (5 days) .
Applications in Pharmaceutical Research
The compound’s rigid bicyclic scaffold and Boc-protected amine render it a valuable intermediate in:
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Peptide Mimetics: The Boc group facilitates selective deprotection during solid-phase peptide synthesis, enabling incorporation of conformationally restricted amino acid analogs.
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Kinase Inhibitors: Similar bicyclic structures are exploited in ATP-competitive kinase inhibitors, where the ketone may engage in hydrogen bonding with catalytic lysine residues .
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Prodrug Development: The esterase-labile Boc group allows controlled release of active amines in vivo, enhancing pharmacokinetic profiles.
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